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For Researchers, Scientists, and Drug Development Professionals

Introduction
Trifluoromethionine (TFM), a synthetic analog of the essential amino acid methionine, has

garnered significant interest in the scientific community for its unique chemical properties and

potential therapeutic applications. This technical guide provides a comprehensive overview of

the core chemical and structural characteristics of trifluoromethionine, including detailed

experimental protocols and data presented for clarity and comparative analysis. Its utility as a

prodrug activated by pathogen-specific enzymes and as a nuclear magnetic resonance (NMR)

probe underscores its importance in drug development and biochemical research.[1][2]

Chemical Properties
Trifluoromethionine, systematically named (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic

acid, is a non-proteinogenic amino acid where the terminal methyl group of methionine is

replaced by a trifluoromethyl group. This substitution significantly alters the electronic

properties of the sulfur atom, influencing its reactivity and biological activity.
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Property Value Source

Molecular Formula C₅H₈F₃NO₂S [3]

Molecular Weight 203.19 g/mol [3]

IUPAC Name

(2S)-2-amino-4-

(trifluoromethylsulfanyl)butanoi

c acid

[3]

SMILES
C(CSC(F)(F)F)--INVALID-

LINK--N
[3]

CAS Number 764-52-3 [3]

Predicted pKa (Acidic)
Value not explicitly found,

requires prediction software
[4][5][6]

Predicted pKa (Basic)
Value not explicitly found,

requires prediction software
[4][5][6]

Melting Point
Not experimentally determined

in searched literature

Boiling Point
Not experimentally determined

in searched literature

Solubility
Soluble in water and polar

organic solvents
[7][8]

Chemical Structure
The structure of trifluoromethionine is characterized by a chiral alpha-carbon, typical of amino

acids, and the distinctive trifluoromethylthioether side chain. The high electronegativity of the

fluorine atoms significantly influences the electron density around the sulfur atom. While a

specific crystal structure for trifluoromethionine was not found in the available literature,

computational modeling and spectroscopic data provide insights into its conformational

preferences and bond characteristics.

Spectroscopic Data
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Spectroscopic analysis is crucial for the characterization of trifluoromethionine. Below are the

expected and reported spectroscopic features.

¹H NMR Spectroscopy
A proton NMR spectrum of trifluoromethionine would exhibit characteristic signals for the α-

proton, β-protons, and γ-protons. The chemical shifts and coupling constants are influenced by

the neighboring functional groups and the trifluoromethyl group.

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(Hz)

Hα ~3.8 dd J(Hα, Hβ)

Hβ ~2.1-2.3 m J(Hβ, Hα), J(Hβ, Hγ)

Hγ ~2.6 t J(Hγ, Hβ)

Note: Predicted values are based on typical ranges for similar amino acid structures.

Experimental data would be required for precise assignments.[9][10][11]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the

three fluorine atoms.

Carbon Predicted Chemical Shift (ppm)

C=O ~175

Cα ~53

Cβ ~30

Cγ ~35

CF₃ ~128 (q, ¹J(C,F) ≈ 275 Hz)
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Note: Predicted values are based on typical ranges for amino acids and fluorinated

compounds.[10][12][13][14]

¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for studying trifluoromethionine, particularly when incorporated

into proteins. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift

is sensitive to the local chemical environment. The ¹⁹F NMR signal for the trifluoromethyl group

in trifluoromethionine is typically observed around -41 ppm relative to CFCl₃.[15]

Infrared (IR) Spectroscopy
The IR spectrum of trifluoromethionine will show characteristic absorption bands for its

functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

N-H (amine) Stretch 3000-3300 (broad)

C-H (alkane) Stretch 2850-3000

C=O (carboxyl) Stretch 1700-1725

C-F Stretch 1000-1400 (strong)

S-C Stretch 600-800

Note: These are general ranges and the exact positions can vary.[16][17][18][19][20]

Mass Spectrometry
Electron ionization mass spectrometry of trifluoromethionine would be expected to show a

molecular ion peak (M⁺) at m/z 203, although it may be weak due to fragmentation. Common

fragmentation patterns would involve the loss of the carboxyl group (M-45), the trifluoromethyl

group (M-69), and cleavage of the side chain.[21][22][23][24]

Experimental Protocols
Synthesis of L-Trifluoromethionine
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A common method for the synthesis of L-trifluoromethionine involves the reaction of N-acetyl-

D,L-homocysteine thiolactone with trifluoromethyl iodide.[1][25]

Materials:

N-acetyl-D,L-homocysteine thiolactone

Trifluoromethyl iodide (CF₃I)

Liquid ammonia

Sodium metal

Hydrochloric acid

Ion-exchange resin

Procedure:

A solution of N-acetyl-D,L-homocysteine thiolactone in liquid ammonia is prepared in a three-

necked flask equipped with a dry ice condenser and a stirring bar.

Small pieces of sodium metal are added until a persistent blue color is obtained, indicating

the formation of the sodium salt of N-acetyl-homocysteine.

Trifluoromethyl iodide is then bubbled through the solution.

The ammonia is allowed to evaporate, and the residue is dissolved in water.

The N-acetyl-S-trifluoromethyl-D,L-homocysteine is hydrolyzed by refluxing with hydrochloric

acid.

The resulting mixture of D- and L-trifluoromethionine is then resolved using an amino acid

oxidase or by chiral chromatography to obtain the pure L-isomer.

The final product is purified by recrystallization or ion-exchange chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1219614?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/bi9617973
https://pubmed.ncbi.nlm.nih.gov/9116020/
https://www.benchchem.com/product/b1219614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Assay for Methionine γ-Lyase Activity with
Trifluoromethionine
The activity of methionine γ-lyase (MGL) on trifluoromethionine can be determined by

monitoring the production of α-ketobutyrate.[26][27][28][29]

Materials:

Purified methionine γ-lyase

L-trifluoromethionine

Pyridoxal-5'-phosphate (PLP)

Potassium phosphate buffer (pH 8.0)

Lactate dehydrogenase (LDH)

NADH

Spectrophotometer

Procedure:

A reaction mixture is prepared containing potassium phosphate buffer, PLP, NADH, and

LDH.

The reaction is initiated by the addition of L-trifluoromethionine and the MGL enzyme.

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is

monitored over time.

The rate of the reaction is calculated from the linear portion of the absorbance versus time

plot, using the molar extinction coefficient of NADH.

Signaling Pathways and Logical Relationships
Activation of Trifluoromethionine by Methionine γ-Lyase
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Trifluoromethionine acts as a prodrug that is specifically activated by the enzyme methionine

γ-lyase, which is found in many pathogenic microorganisms but not in mammals.[2][30][31]

This selective activation forms the basis of its potential as an antimicrobial agent. The

enzymatic reaction proceeds via an α,γ-elimination mechanism.

Trifluoromethionine

Enzyme-Substrate
Complex

 binds to 

Methionine γ-Lyase (MGL)
(Pyridoxal-5'-phosphate dependent)

α-Ketobutyrate +
Ammonia +
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 α,γ-elimination Cellular Toxicity
(in pathogen)

Non-enzymatic
breakdown

Thiocarbonyl difluoride (CSF₂)
(Highly reactive electrophile)

Cross-linking of
cellular nucleophiles
(e.g., amines, thiols)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219614#trifluoromethionine-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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